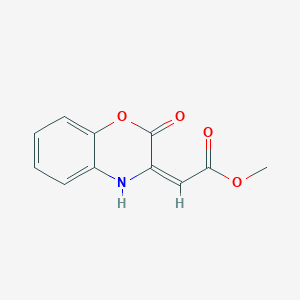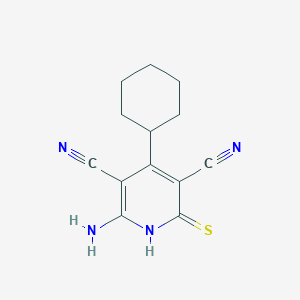
2-(2-phenylvinyl)quinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylvinyl)quinoline 1-oxide (PQ) is a synthetic compound that has been used extensively in scientific research. PQ belongs to the family of quinoline derivatives and is a potent redox-cycling agent. PQ has been employed as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases.
科学研究应用
2-(2-phenylvinyl)quinoline 1-oxide has been used extensively in scientific research as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases. 2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants. 2-(2-phenylvinyl)quinoline 1-oxide has also been used to induce mitochondrial dysfunction by inhibiting mitochondrial complex I and inducing mitochondrial membrane depolarization. 2-(2-phenylvinyl)quinoline 1-oxide has been employed to study neurodegenerative diseases such as Parkinson's and Alzheimer's diseases by inducing dopaminergic and cholinergic neuronal cell death.
作用机制
2-(2-phenylvinyl)quinoline 1-oxide exerts its toxic effects by redox-cycling between its oxidized and reduced forms. 2-(2-phenylvinyl)quinoline 1-oxide is first oxidized to 2-(2-phenylvinyl)quinoline 1-oxide•+ by cellular oxidants such as superoxide anion and hydrogen peroxide. 2-(2-phenylvinyl)quinoline 1-oxide•+ then reduces back to 2-(2-phenylvinyl)quinoline 1-oxide by accepting an electron from cellular antioxidants such as glutathione. This redox-cycling process generates ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids. 2-(2-phenylvinyl)quinoline 1-oxide also inhibits mitochondrial complex I, which leads to the depletion of ATP and the induction of mitochondrial dysfunction.
Biochemical and Physiological Effects:
2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce oxidative stress, mitochondrial dysfunction, and neurodegeneration in various cellular and animal models. 2-(2-phenylvinyl)quinoline 1-oxide has been shown to induce dopaminergic and cholinergic neuronal cell death, which is similar to the pathogenesis of Parkinson's and Alzheimer's diseases. 2-(2-phenylvinyl)quinoline 1-oxide has also been shown to induce oxidative DNA damage, protein oxidation, and lipid peroxidation, which are hallmarks of oxidative stress.
实验室实验的优点和局限性
2-(2-phenylvinyl)quinoline 1-oxide is a potent redox-cycling agent that can induce oxidative stress and mitochondrial dysfunction in various cellular and animal models. 2-(2-phenylvinyl)quinoline 1-oxide is a cost-effective and readily available compound that can be easily synthesized in the laboratory. However, 2-(2-phenylvinyl)quinoline 1-oxide has some limitations for lab experiments. 2-(2-phenylvinyl)quinoline 1-oxide is highly toxic and can induce cell death at low micromolar concentrations. 2-(2-phenylvinyl)quinoline 1-oxide also generates ROS, which can damage cellular macromolecules and interfere with the interpretation of experimental results.
未来方向
For 2-(2-phenylvinyl)quinoline 1-oxide research include developing new 2-(2-phenylvinyl)quinoline 1-oxide derivatives with improved pharmacokinetic and pharmacodynamic properties. Future research should also focus on elucidating the molecular mechanisms underlying 2-(2-phenylvinyl)quinoline 1-oxide-induced neurodegeneration and identifying potential therapeutic targets for neurodegenerative diseases.
合成方法
2-(2-phenylvinyl)quinoline 1-oxide can be synthesized through several methods, including the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate, the reaction of 2-amino-4-phenylquinoline with benzaldehyde, and the oxidation of 2-(2-phenylvinyl)quinoline with lead tetraacetate. The most commonly used method for 2-(2-phenylvinyl)quinoline 1-oxide synthesis is the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate. This method yields high-quality 2-(2-phenylvinyl)quinoline 1-oxide with a purity of over 95%.
属性
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]quinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(12-10-14-6-2-1-3-7-14)13-11-15-8-4-5-9-17(15)18/h1-13H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWDUITZTBDOIB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Phenylvinyl)quinoline 1-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)






![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)